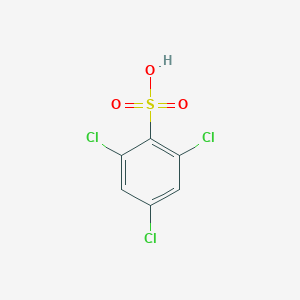

2,4,6-Trichlorobenzenesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trichlorobenzenesulfonic acid (TCBS) is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of benzene, which is a colorless liquid that has a strong odor. TCBS is mainly used in the laboratory for various purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stain in microscopy. In

Mecanismo De Acción

The mechanism of action of 2,4,6-Trichlorobenzenesulfonic acid is not fully understood. However, it is believed that 2,4,6-Trichlorobenzenesulfonic acid acts as an electrophile, which means that it is attracted to molecules with a high electron density. This property allows 2,4,6-Trichlorobenzenesulfonic acid to react with various molecules, such as proteins and nucleic acids, leading to their modification.

Biochemical and Physiological Effects:

2,4,6-Trichlorobenzenesulfonic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4,6-Trichlorobenzenesulfonic acid can induce oxidative stress and DNA damage in cells. Additionally, 2,4,6-Trichlorobenzenesulfonic acid has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important for the proper functioning of the nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2,4,6-Trichlorobenzenesulfonic acid in lab experiments is its high reactivity, which makes it useful for various applications. Additionally, 2,4,6-Trichlorobenzenesulfonic acid is relatively inexpensive and readily available. However, one of the limitations of using 2,4,6-Trichlorobenzenesulfonic acid is its toxicity, which can pose a risk to researchers if proper safety measures are not taken.

Direcciones Futuras

There are several future directions for the use of 2,4,6-Trichlorobenzenesulfonic acid in scientific research. One potential application is in the development of new drugs, particularly those that target enzymes that are inhibited by 2,4,6-Trichlorobenzenesulfonic acid. Additionally, 2,4,6-Trichlorobenzenesulfonic acid could be used in the development of new staining techniques for microscopy. Finally, further research is needed to better understand the mechanism of action of 2,4,6-Trichlorobenzenesulfonic acid and its potential effects on human health.

In conclusion, 2,4,6-Trichlorobenzenesulfonic acid is a versatile chemical compound that has many applications in scientific research. Its unique properties make it a valuable tool for various experiments, including organic synthesis, catalysis, and microscopy. However, its toxicity should be taken into consideration when handling it in the laboratory. Further research is needed to fully understand the mechanism of action of 2,4,6-Trichlorobenzenesulfonic acid and its potential effects on human health.

Métodos De Síntesis

The synthesis of 2,4,6-Trichlorobenzenesulfonic acid involves the reaction of benzene with sulfuric acid and chlorine gas. The resulting product is then treated with sodium hydroxide to obtain 2,4,6-Trichlorobenzenesulfonic acid. The reaction can be written as follows:

C6H6 + H2SO4 + 3Cl2 → C6H3Cl3SO3H + 3HCl

C6H3Cl3SO3H + NaOH → C6H3Cl3SO3Na + H2O

Aplicaciones Científicas De Investigación

2,4,6-Trichlorobenzenesulfonic acid is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives. 2,4,6-Trichlorobenzenesulfonic acid is also used as a catalyst in various chemical reactions, such as the Friedel-Crafts reaction, where it acts as a Lewis acid catalyst. In addition, 2,4,6-Trichlorobenzenesulfonic acid is used as a stain in microscopy, specifically for staining bacterial spores.

Propiedades

Número CAS |

104778-51-0 |

|---|---|

Nombre del producto |

2,4,6-Trichlorobenzenesulfonic acid |

Fórmula molecular |

C16H24NO3- |

Peso molecular |

261.5 g/mol |

Nombre IUPAC |

2,4,6-trichlorobenzenesulfonic acid |

InChI |

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H,10,11,12) |

Clave InChI |

SJDXJURIQGALGO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)O)Cl)Cl |

SMILES canónico |

C1=C(C=C(C(=C1Cl)S(=O)(=O)O)Cl)Cl |

Sinónimos |

2,4,6-TCBS 2,4,6-trichlorobenzenesulfonate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)

![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)

![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)